molecular formula C15H21NO2 B15402653 Ethyl 6-P-tolylpiperidine-2-carboxylate CAS No. 1137469-72-7

Ethyl 6-P-tolylpiperidine-2-carboxylate

Cat. No.: B15402653
CAS No.: 1137469-72-7
M. Wt: 247.33 g/mol
InChI Key: IYQGMOAOLAPUQP-UHFFFAOYSA-N
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Description

Ethyl 6-P-tolylpiperidine-2-carboxylate is a useful research compound. Its molecular formula is C15H21NO2 and its molecular weight is 247.33 g/mol. The purity is usually 95%.
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Biological Activity

Ethyl 6-P-tolylpiperidine-2-carboxylate (CAS Number: 174311-02-5) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological activity, including synthesis, pharmacological effects, and case studies from recent research.

Chemical Structure and Properties

This compound is characterized by its piperidine ring structure, which is known for its presence in various biologically active compounds. Its molecular formula is C15H21NO2C_{15}H_{21}NO_2, and it features a tolyl group at the 6-position of the piperidine ring, contributing to its lipophilicity and potential interactions with biological targets .

Synthesis

The synthesis of this compound typically involves the nitro-Mannich reaction, which allows for the introduction of various substituents on the piperidine ring. This method has been optimized to yield stereochemically pure products with moderate to high diastereoselectivity .

Biological Activity

This compound exhibits a range of biological activities:

  • Antimicrobial Activity : Recent studies have evaluated its efficacy against various bacterial pathogens. Compounds similar to this compound have shown promising antimicrobial properties, with minimum inhibitory concentration (MIC) values indicating significant activity against strains such as Staphylococcus aureus and Pseudomonas aeruginosa .
  • Cytotoxic Effects : The compound's cytotoxicity has been assessed against several cancer cell lines, including breast (MCF-7), colon (HCT-116), and lung (A549) cancer cells. Notably, certain derivatives demonstrated IC50 values indicative of potent anti-proliferative effects, suggesting potential applications in oncology .
  • Analgesic Properties : The analgesic activity of structurally related compounds has been documented, with correlations drawn between molecular structure and pain-relief efficacy. This compound may exhibit similar properties due to its structural analogies .

Case Studies

Several case studies highlight the biological activities of this compound:

  • Study on Antimicrobial Efficacy : A recent investigation evaluated the antimicrobial effects of various piperidine derivatives, including this compound. Results indicated that derivatives exhibited varying degrees of activity against Gram-positive and Gram-negative bacteria, with some compounds showing MIC values lower than established antibiotics .
  • Cytotoxicity Assessment : In vitro studies involving MCF-7 and HCT-116 cell lines revealed that certain derivatives of this compound significantly inhibited cell proliferation compared to control groups. The mechanism behind this activity was linked to apoptosis induction, as evidenced by changes in pro-apoptotic protein levels .

Research Findings Summary

Activity TypeObserved EffectsReference
AntimicrobialEffective against Staphylococcus aureus and Pseudomonas aeruginosa
CytotoxicIC50 values for MCF-7: 62.4 µM; HCT-116: 43.5 µM
AnalgesicPotential analgesic properties noted in related compounds

Properties

CAS No.

1137469-72-7

Molecular Formula

C15H21NO2

Molecular Weight

247.33 g/mol

IUPAC Name

ethyl 6-(4-methylphenyl)piperidine-2-carboxylate

InChI

InChI=1S/C15H21NO2/c1-3-18-15(17)14-6-4-5-13(16-14)12-9-7-11(2)8-10-12/h7-10,13-14,16H,3-6H2,1-2H3

InChI Key

IYQGMOAOLAPUQP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CCCC(N1)C2=CC=C(C=C2)C

Origin of Product

United States

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